5-(Aminomethyl)-2-methoxypyrimidin-4-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
5-(aminomethyl)-2-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C6H10N4O/c1-11-6-9-3-4(2-7)5(8)10-6/h3H,2,7H2,1H3,(H2,8,9,10) |
InChI Key |
WZSKWUIRFACWOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)N)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Aminomethyl 2 Methoxypyrimidin 4 Amine and Analogs
Conventional Synthetic Routes for Pyrimidinamines
The construction of the pyrimidine (B1678525) framework and the introduction of specific functional groups are central to the synthesis of pyrimidinamines. Traditional methods often rely on multi-step sequences starting from acyclic precursors or the functionalization of a pre-existing pyrimidine ring.
Multi-Step Approaches from Pyrimidine Precursor Molecules
One of the foundational strategies for synthesizing substituted pyrimidines involves the condensation of a three-carbon unit with an N-C-N fragment, such as guanidine (B92328) or urea (B33335). For instance, the reaction of monosubstituted malonic acid diesters with guanidine in the presence of a base like sodium ethoxide yields 5-substituted 2-amino-4,6-dihydroxypyrimidines. nih.gov These dihydroxypyrimidines can then serve as versatile precursors for further functionalization.
A common multi-step approach to achieving the desired substitution pattern involves the following general sequence:
Cyclization: Formation of the pyrimidine ring from acyclic precursors.
Halogenation: Conversion of hydroxyl groups to more reactive chloro groups, for example, by using phosphoryl chloride (POCl₃). This step transforms the dihydroxypyrimidines into 2-amino-4,6-dichloropyrimidines. nih.gov
Nucleophilic Substitution: The chloro groups can be selectively displaced by various nucleophiles to introduce desired functionalities at the C4 and C6 positions. For instance, reaction with sodium methoxide (B1231860) can introduce a methoxy (B1213986) group.
Functional Group Interconversion: Modification of the substituent at the C5 position.
Strategies for Functional Group Introduction at Pyrimidine Ring Positions
The regioselective introduction of functional groups onto the pyrimidine ring is crucial for the synthesis of complex derivatives. The reactivity of the different positions on the pyrimidine ring (C2, C4, C5, and C6) varies, allowing for targeted modifications.
C2 and C4/C6 Positions: These positions are susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or when a good leaving group (like a halogen) is present. The synthesis of 2-amino-4,6-dimethoxypyrimidine, for example, can be achieved by first preparing 2-amino-4,6-dihydroxypyrimidine (B16511) from guanidine nitrate (B79036) and diethyl malonate, followed by chlorination and then reaction with sodium methoxide. google.com
C5 Position: The introduction of substituents at the C5 position often requires different strategies. One common approach is to incorporate the desired C5 substituent into the initial three-carbon precursor before the cyclization step. For the synthesis of 5-(aminomethyl) derivatives, a common precursor is a 5-cyanopyrimidine (B126568). The cyano group can be introduced via various methods and subsequently reduced to an aminomethyl group. researchgate.net Another strategy involves the direct functionalization of the C5 position, for example, through chloromethylation followed by amination. A reported synthesis of a 5-[(substituted-amino)methyl]pyrimidine derivative involved the reaction of a 5-(chloromethyl)pyrimidine (B28068) intermediate with an appropriate amine. nih.gov
Innovations in Pyrimidine Synthesis: Continuous Flow Methodologies
In recent years, continuous flow chemistry has emerged as a powerful tool in organic synthesis, offering significant advantages over traditional batch processes, particularly for the synthesis of pharmaceutical intermediates.
Principles and Advantages of Continuous Flow Synthesis for Pyrimidine Derivatives
Continuous flow synthesis involves the continuous pumping of reagents through a reactor, typically a heated and pressurized tube or a microreactor. This technology offers several key advantages:
Enhanced Safety: The small reaction volumes inherent in flow reactors minimize the risks associated with highly reactive or hazardous reagents and exothermic reactions.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to faster reaction times and higher yields.
Process Automation and Reproducibility: Flow systems can be readily automated, ensuring consistent product quality and facilitating process optimization.
Scalability: Scaling up a reaction in a flow system is often simpler than in batch, typically involving running the system for a longer duration or using multiple reactors in parallel.
For pyrimidine synthesis, continuous flow has been applied to various reaction types, including multi-component reactions and functional group interconversions, leading to significantly reduced reaction times compared to batch processes. researchgate.netvapourtec.com
Process Optimization for Enhanced Efficiency and Yield
The optimization of a continuous flow process involves systematically varying parameters such as temperature, pressure, residence time (the time reagents spend in the reactor), and reagent stoichiometry to maximize yield and minimize by-product formation. For instance, in the synthesis of fused pyrimidinones, a continuous-flow retro-Diels-Alder reaction was optimized by adjusting the temperature and flow rate to achieve high yields and purity. researchgate.net A fully continuous flow synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate for Vitamin B1, has been demonstrated, showcasing the potential of this technology for the efficient production of complex pyrimidine derivatives. researchgate.net This process involved multiple steps, including the formation of a pyrimidine-5-carbonitrile intermediate followed by its hydrogenation, all carried out in a continuous manner. researchgate.net
Synthetic Routes to 5-(Aminomethyl) and 2-Methoxypyrimidine (B189612) Precursors
The synthesis of 5-(Aminomethyl)-2-methoxypyrimidin-4-amine requires the strategic construction of precursors containing the key 5-(aminomethyl) and 2-methoxy functionalities.
A plausible synthetic route could involve the initial construction of a 2-methoxy-4-amino-5-cyanopyrimidine intermediate. The synthesis of a similar compound, 5-fluoro-2-methoxypyrimidin-4-amine, has been reported, starting from fluoroacetonitrile (B113751) and proceeding through a Claisen-type condensation to form a key ethenolate intermediate, which is then cyclized with O-methylisourea. nih.gov A similar strategy could potentially be adapted for the non-fluorinated analog.
Once the 5-cyanopyrimidine precursor is obtained, the crucial step is the reduction of the cyano group to an aminomethyl group. This transformation is a well-established method for the synthesis of primary amines. researchgate.net
Table 1: Key Precursors and Intermediates
| Compound Name | Structure | Role in Synthesis |
| Guanidine | N-C-N building block for pyrimidine ring formation. | |
| Diethyl malonate | Three-carbon building block for pyrimidine ring formation. | |
| 2-Amino-4,6-dihydroxypyrimidine | Key intermediate for further functionalization. nih.govgoogle.com | |
| 2-Amino-4,6-dichloropyrimidine | Activated intermediate for nucleophilic substitution. nih.gov | |
| 2-Methoxy-4-aminopyrimidine | Core structure with the desired 2-methoxy and 4-amino groups. | |
| 5-Cyanopyrimidine derivative | Precursor to the 5-(aminomethyl) group. researchgate.net |
Table 2: Common Reagents for Functional Group Introduction
| Reagent | Purpose |
| Sodium Methoxide (NaOMe) | Introduction of a methoxy group via nucleophilic substitution. google.com |
| Phosphoryl Chloride (POCl₃) | Conversion of hydroxyl groups to chloro groups. nih.gov |
| Raney Nickel / H₂ | Reduction of a cyano group to an aminomethyl group. researchgate.net |
| O-Methylisourea | Reagent for the formation of the 2-methoxypyrimidine ring. nih.gov |
| N-Bromosuccinimide (NBS) / N-Chlorosuccinimide (NCS) | Halogenation of the pyrimidine ring. |
| Formaldehyde / Amine (Mannich reaction) | Potential route for the introduction of an aminomethyl group. |
Chemical Transformations and Derivatization Strategies of the 2 Methoxypyrimidin 4 Amine Core
Investigation of Chemical Reactivity of Amino and Methoxy (B1213986) Functional Groups
The chemical behavior of the 5-(aminomethyl)-2-methoxypyrimidin-4-amine core is dictated by the interplay of its functional groups: the 4-amino group, the 5-aminomethyl group, and the 2-methoxy group, all attached to an electron-deficient pyrimidine (B1678525) ring.
Nucleophilic Substitution Reactions and Their Applications
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine ring. While the 4-amino group is generally a poor leaving group, the 2-methoxy group can be displaced by strong nucleophiles under specific conditions. However, the most common strategy involves starting with halogenated pyrimidines, which are highly susceptible to SNAr reactions. For example, 4,6-dichloropyrimidine (B16783) derivatives readily react with various amines to form mono- or di-substituted products. mdpi.com The regioselectivity of these substitutions can be controlled by reaction conditions and the nature of the nucleophile. mdpi.com
The amino groups of the core molecule, particularly the primary aliphatic amine of the 5-(aminomethyl) moiety, are excellent nucleophiles. They can participate in substitution reactions with alkyl halides, though this can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to over-alkylation. libretexts.orgyoutube.com A more controlled approach is the Gabriel synthesis, which utilizes a phthalimide (B116566) ion as an ammonia (B1221849) surrogate to synthesize primary amines. libretexts.org
A notable application of nucleophilic substitution is the synthesis of derivatives where the 5-position is modified. Starting from a 5-(chloromethyl)pyrimidine (B28068) intermediate, the chloro group can be readily displaced by various nucleophiles, such as anilines, to yield a diverse library of 5-(aminomethyl)pyrimidine derivatives. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions on Pyrimidine Scaffolds
| Starting Material | Nucleophile | Product Type | Conditions | Reference |
|---|---|---|---|---|
| 4,6-Dichloropyrimidine derivative | Aliphatic/Aromatic Amines | Mono- or Di-aminopyrimidine | Base (e.g., TEA), Reflux | mdpi.com |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline Derivatives | N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Water, Acidic conditions | nih.gov |
| 5-(Chloromethyl)pyrimidine derivative | 4-Methoxyaniline | 5-[(4-Methoxyphenyl)aminomethyl]pyrimidine | Chloroform, Reflux | nih.gov |
Condensation Reactions for Scaffold Modification
The primary amino groups at the C4 and C5-methyl positions are prime sites for condensation reactions, which are fundamental for scaffold modification and elaboration. These groups can react with carbonyl compounds like aldehydes and ketones to form Schiff bases (imines). This reaction is often reversible and can be a stepping stone for further transformations, such as reduction to a stable secondary amine.
A powerful strategy for scaffold modification is the use of multicomponent reactions, such as the Biginelli reaction. This reaction typically involves the condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to create 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netmdpi.com While the core of this compound is already a pyrimidine, its amino groups can act as the N-C-N component in Biginelli-like reactions to construct more complex or fused ring systems. These DHPM scaffolds can then undergo further "post-condensation modifications" to generate significant molecular diversity. beilstein-journals.org
Studies on the condensation of 4-amino-1,2,4-triazoles with benzaldehydes have shown the formation of stable hemiaminals, which are intermediates in Schiff base formation. mdpi.com This suggests that the 4-amino group on the pyrimidine ring could exhibit similar reactivity, providing opportunities for isolating and utilizing these intermediates.
Table 2: Types of Condensation Reactions for Pyrimidine Scaffold Modification
| Reactant 1 (Amine Source) | Reactant 2 (Carbonyl Source) | Reaction Type | Product Scaffold |
|---|---|---|---|
| 4-Aminopyrimidine | Aldehyde/Ketone | Schiff Base Formation | N-Substituted iminopyrimidine |
| 5-(Aminomethyl)pyrimidine | Carboxylic Acid/Ester | Amidation | N-Acyl-5-(aminomethyl)pyrimidine |
| Aminopyrimidine derivative | Aldehyde + 1,3-Dicarbonyl | Biginelli-like Reaction | Dihydropyrimidinone-fused systems |
Oxidative and Reductive Transformations of Pyrimidine Derivatives
The pyrimidine ring is an electron-deficient heterocycle, which influences its behavior under oxidative and reductive conditions. Generally, the ring is resistant to electrophilic attack and oxidation. However, substituents on the ring can undergo oxidative transformations. For example, the aminomethyl group could potentially be oxidized to an aldehyde or carboxylic acid under controlled conditions. The methoxy group may also be susceptible to oxidative demethylation in certain contexts, similar to reactions observed in other methoxy-substituted aromatic systems. rsc.org
Conversely, the electron-deficient nature of the pyrimidine ring makes it susceptible to reduction. Catalytic hydrogenation can reduce the double bonds in the ring, leading to dihydro- or tetrahydropyrimidine (B8763341) derivatives. Such transformations drastically alter the geometry and electronic properties of the scaffold. Reductive conditions can also be employed to cleave certain protecting groups or to convert functional groups, such as the reduction of a Schiff base formed via condensation to a stable secondary amine.
Synthetic Approaches to Novel this compound Derivatives
The synthesis of novel derivatives from the this compound core is often driven by the search for new molecules with specific functions, particularly in medicinal chemistry.
Rational Design of Substituted Pyrimidinamine Analogs for Diversification
Rational design is a key strategy for creating new pyrimidine analogs with improved properties. This approach involves making targeted modifications to the parent scaffold to enhance its interaction with a biological target or to improve its physicochemical properties. For instance, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were designed and synthesized as selective Janus kinase 2 (JAK2) inhibitors. acs.org The synthesis involved multi-step sequences including Suzuki and Buchwald-Hartwig coupling reactions to build the core structure, followed by amidation or sulfonylation of the aminomethyl group to generate a library of analogs for SAR studies. acs.org
Another example involves the design of 1,3,4-oxadiazole (B1194373) pyrimidine derivatives as inhibitors of the pyruvate (B1213749) dehydrogenase complex E1 (PDHc-E1). nih.gov This work was based on a previously identified 2-methylpyrimidine-4-ylamine lead structure, which was optimized by introducing different heterocyclic moieties to improve inhibitory activity. nih.gov A "deconstruction-reconstruction" strategy offers a more radical approach to diversification, where the pyrimidine ring is cleaved and then re-formed with new components to create analogs that would be difficult to access through simple functional group modification. nih.gov
Table 3: Strategies for Rational Design and Diversification of Pyrimidine Analogs
| Design Strategy | Modification | Target Application | Reference |
|---|---|---|---|
| SAR Exploration | Amidation/Sulfonylation of aminomethyl group | Selective JAK2 Inhibitors | acs.org |
| Scaffold Hopping | Introduction of 1,3,4-oxadiazole-thioether moiety | PDHc-E1 Inhibitors | nih.gov |
| Deconstruction-Reconstruction | Cleavage and de novo resynthesis of pyrimidine ring | Late-stage SAR applications | nih.gov |
Formation of Fused Heterocyclic Systems Incorporating Pyrimidinamine Moieties
Fusing the pyrimidine ring with other heterocyclic systems is a powerful strategy to create rigid, structurally complex molecules with novel properties. derpharmachemica.com The functional groups on the this compound core can serve as handles for constructing these fused systems. For example, the 4-amino group can react with a suitable functional group at the 5-position (or a group introduced at that position) to form a new ring.
The synthesis of fused pyrimidines, such as pyrazolopyrimidines, triazolopyrimidines, and quinazolines, is of great interest due to their wide range of biological activities. derpharmachemica.com These systems can be synthesized through various methods, including intramolecular cyclization reactions and multicomponent reactions that build the fused system in a single step. nih.gov For example, 5-aminopyrazoles can be used as building blocks in condensation reactions with 1,3-diketones and aldehydes to form tricyclic pyrazoloquinazolinones. mdpi.com The development of pyrimidine-fused bicyclic heterocycles has led to numerous approved drugs, highlighting the therapeutic potential of this structural class. nih.gov
Table 4: Examples of Fused Heterocyclic Systems Derived from Pyrimidines
| Fused System | Description | Synthetic Precursors (General) | Reference |
|---|---|---|---|
| Purines | A pyrimidine ring fused to an imidazole (B134444) ring. | Substituted 4,5-diaminopyrimidines | derpharmachemica.com |
| Pteridines | A pyrimidine ring fused to a pyrazine (B50134) ring. | Substituted 4,5-diaminopyrimidines | derpharmachemica.com |
| Pyrazolo[3,4-d]pyrimidines | A pyrimidine ring fused to a pyrazole (B372694) ring. | 5-Aminopyrazole-4-carbonitriles | nih.govresearchgate.net |
| Pyrido[2,3-d]pyrimidines | A pyrimidine ring fused to a pyridine (B92270) ring. | 2-Aminonicotinamides | derpharmachemica.com |
Structure Activity Relationship Sar and Mechanistic Insights
Elucidation of Molecular Mechanisms of Action
The molecular mechanism of action for a compound like 5-(Aminomethyl)-2-methoxypyrimidin-4-amine is defined by its specific interactions with a biological target. For pyrimidine (B1678525) derivatives, these interactions are predominantly non-covalent, including hydrogen bonds, hydrophobic interactions, and ionic bonds.
Hydrogen bonds are paramount for the molecular recognition of pyrimidine-based ligands. The nitrogen atoms within the pyrimidine ring are characteristic hydrogen bond acceptors, while the exocyclic amino groups at the C4 and C5 positions are key hydrogen bond donors.
Pyrimidine Core: The N1 and N3 atoms of the pyrimidine ring can accept hydrogen bonds from amino acid residues such as threonine, serine, or asparagine.
4-Amino Group: This primary amine can donate two hydrogen bonds, often forming a bidentate interaction with a backbone carbonyl or a carboxylate side chain (e.g., from aspartate or glutamate).
5-Aminomethyl Group: The terminal -NH₂ group on the flexible side chain can donate hydrogen bonds, and in its protonated state ( -CH₂NH₃⁺), it can form strong ionic interactions or salt bridges with negatively charged residues like aspartate or glutamate.
2-Methoxy Group: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor.
Crystallographic studies of related aminopyrimidine compounds confirm these patterns. For instance, molecules of 2-amino-4-methoxy-6-methylpyrimidine form chains linked by two distinct N-H···N hydrogen bonds. nih.gov Similarly, in a co-crystal structure, a 2-amino-4,6-dimethoxypyrimidine molecule was observed to form a classic cyclic R²₂(8) hydrogen-bonding motif with the carboxyl group of another molecule. researchgate.netresearchgate.net Docking studies of other 2-aminopyrimidine inhibitors have shown that key hydrogen bonds are often formed with the backbone of specific amino acids, such as the glutamate residue Glu413. nih.gov
| Functional Group of the Ligand | Interaction Type | Potential Interacting Amino Acid Residue(s) |
|---|---|---|
| 4-Amino Group (-NH₂) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Backbone Carbonyls |
| 5-Aminomethyl Group (-CH₂NH₂) | Hydrogen Bond Donor | Asp, Glu, Serine (Ser), Threonine (Thr) |
| 5-Aminomethyl Group (protonated, -CH₂NH₃⁺) | Ionic Interaction / Salt Bridge | Aspartate (Asp), Glutamate (Glu) |
| Pyrimidine Ring Nitrogens (N1, N3) | Hydrogen Bond Acceptor | Ser, Thr, Asparagine (Asn), Glutamine (Gln) |
| 2-Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln |
While a 2D structure illustrates the connectivity of atoms, the 3D conformation of a molecule is what determines its ability to fit into a binding site. For this compound, the most significant conformational flexibility comes from the rotation around the C5-CH₂ and CH₂-NH₂ bonds of the aminomethyl side chain.
The molecule must adopt a specific low-energy conformation, often termed the "bioactive conformation," to bind effectively to its target. This conformation orients the key interacting groups (the amino groups and ring nitrogens) in the correct spatial positions to maximize favorable interactions and minimize steric clashes within the binding pocket. Conformational restriction by incorporating flexible moieties into rigid ring systems is a common and effective strategy in drug design to lock a molecule in its bioactive conformation, thereby increasing potency and selectivity. researchgate.net The biological response is thus directly related to the ability of the compound to adopt and maintain this optimal three-dimensional shape upon binding.
In Silico Approaches for SAR Prediction and Validation
Computational, or in silico, methods are indispensable tools for predicting and rationalizing the SAR of pyrimidine derivatives. nih.gov Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling help guide the design and optimization of new compounds.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For pyrimidine derivatives, docking studies can visualize the crucial hydrogen bonds and hydrophobic interactions within the active site, helping to explain why certain substitutions increase activity while others decrease it. nih.govmdpi.com These studies can validate experimental findings and provide a structural basis for observed SAR. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties (descriptors). By building a mathematical model, QSAR can predict the activity of novel, unsynthesized pyrimidine analogues. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. mdpi.com
These computational approaches provide a powerful framework for understanding the complex relationships between a molecule's structure and its biological function, enabling a more rational approach to the design of novel pyrimidine-based therapeutic agents.
Computational Chemistry and Molecular Modeling for Pyrimidinamine Compounds
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjptonline.org This method is instrumental in elucidating the binding modes of pyrimidinamine derivatives within the active sites of their biological targets. By analyzing these interactions, researchers can understand the structural basis of a compound's activity and rationally design modifications to improve binding affinity. nih.gov
Docking studies on various pyrimidine (B1678525) analogues have provided valuable insights into their mechanisms of action. For instance, simulations have been used to study the interaction of pyrimidine derivatives with targets such as cyclin-dependent kinases (CDKs), which are crucial in cancer therapy. nih.gov In one study, a series of 4-(2-amino-3,5-dibromophenyl)-6-(substituted phenyl)pyrimidin-2-amines were docked into the active site of human cyclin-dependent kinase 2 (PDB ID: 1HCK). The results indicated that compounds with electron-withdrawing substituents, such as chloro and cyano groups, exhibited the highest binding scores, suggesting stronger interactions with the protein. nih.gov
Similarly, docking analyses have been performed on pyrimidine derivatives targeting the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), another important cancer target. mdpi.com These studies help to predict the binding energy and identify key amino acid residues involved in the interaction, guiding the synthesis of more potent inhibitors. mdpi.com The process generally involves preparing the 3D structures of both the ligands (pyrimidine derivatives) and the protein target, followed by running the docking algorithm to generate various binding poses, which are then scored based on their predicted binding free energy. rjptonline.org
Table 1: Examples of Molecular Docking Studies on Pyrimidine Derivatives
| Compound Series | Protein Target (PDB ID) | Key Findings | Binding Energy Range (kcal/mol) |
| 4-(2-amino-3,5-dibromophenyl) pyrimidin-2-amines | Cyclin-Dependent Kinase 2 (1HCK) | Compounds with electron-withdrawing groups (e.g., -Cl, -CN) showed better binding scores. nih.gov | -7.4 to -7.9 nih.gov |
| Pyrimidine-2-thiol Derivatives | Cyclooxygenase-1 (1PRH) & Cyclooxygenase-2 (1CX2) | Specific derivatives showed preferential binding to COX-1 or COX-2, with one compound showing a strong docking score of -8.602 kcal/mol for COX-2. rjptonline.org | -6.0 to -8.6 rjptonline.org |
| Pyrimidine-based Antimicrobial Agents | Penicillin-Binding Protein (PBP2a) | Three compounds were identified as having a good binding affinity towards the bacterial protein PBP2a. researchgate.net | Not specified |
| Pyrimidine Analogues | B-cell lymphoma 2 (Bcl-2) | All designed pyrimidine candidates successfully docked into the ligand-binding domain of the Bcl-2 protein. mdpi.com | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com The fundamental principle is that the structural properties of a molecule dictate its activity. fiveable.me QSAR models are powerful tools for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs in drug discovery. jocpr.comsemanticscholar.org
For pyrimidine derivatives, numerous QSAR studies have been conducted to model their diverse biological activities. These models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to correlate these descriptors with the observed biological activity. nih.gov
A typical QSAR study involves:
Data Collection : Assembling a dataset of pyrimidine compounds with their measured biological activities (e.g., IC50 values).
Descriptor Calculation : Generating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.
Model Development : Using statistical techniques to build a regression model linking the descriptors to the activity.
Model Validation : Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. researchgate.net
For example, a QSAR analysis was performed on furopyrimidine and thienopyrimidine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target for anti-cancer drugs. The study found that a non-linear model using an Artificial Neural Network (ANN) with five descriptors provided a highly predictive model (R² = 0.998), outperforming the linear MLR model. nih.gov Another approach, Group-based QSAR (GQSAR), has been used to model the antiviral, antimalarial, and anticancer activities of pyrimidine derivatives by focusing on descriptors specific to different substitution sites on the pyrimidine core. journalwjbphs.com
Table 2: Selected QSAR Models for Pyrimidine Derivatives
| Activity | Target/Model Type | Statistical Method | Key Descriptors | Model Performance Metrics |
| Anticancer nih.gov | VEGFR-2 Inhibitors | MLR & ANN | 5 descriptors selected via stepwise method | R² (MLR) = 0.889, R² (ANN) = 0.998 nih.gov |
| Antiviral journalwjbphs.com | GQSAR | Not specified | R1_SLogP, R2_EState, R3_Polarizability | r² = 0.923, q² = 0.783 journalwjbphs.com |
| Antimalarial journalwjbphs.com | GQSAR | Not specified | Molecular refractivity and EState indices | r² = 0.897, q² = 0.761 journalwjbphs.com |
| Antiviral nih.gov | Anti-Vesicular Stomatitis Virus (VSV) | Not specified | logP(o/w), vsurf_G, logS | High activity correlated with small logP(o/w) and vsurf_G, and large logS. nih.gov |
Prediction of Pharmacological Profiles and Related Molecular Descriptors
Beyond predicting potency against a specific target, computational methods can forecast the broader pharmacological profile of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Predicting these properties early in the drug discovery process is critical to avoid costly late-stage failures. This is achieved by developing models that correlate molecular descriptors with pharmacokinetic outcomes. nih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure. nih.gov They can be broadly categorized as electronic, steric, hydrophobic, and topological. These descriptors are the foundation of QSAR and ADMET prediction models. nih.gov
Key molecular descriptors used in predicting pharmacological profiles include:
LogP (Octanol-Water Partition Coefficient) : A measure of a compound's lipophilicity, which influences absorption and distribution. nih.gov
Polar Surface Area (PSA) : Related to a molecule's ability to permeate cell membranes. nih.gov
HOMO/LUMO Energies (Highest Occupied/Lowest Unoccupied Molecular Orbital) : Electronic descriptors that relate to a molecule's reactivity and stability. nih.gov
Hydrogen Bond Donors/Acceptors : Counts of these groups are crucial for understanding interactions with biological targets and solubility.
For instance, in a study of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, computational tools were used to predict their pharmacokinetic properties. The analysis predicted whether the compounds would inhibit key drug-metabolizing enzymes (Cytochrome P450 family), a critical factor in assessing potential drug-drug interactions. nih.gov Such predictions are vital for designing compounds with favorable drug-like properties.
Table 3: Key Molecular Descriptors and Their Pharmacological Relevance
| Molecular Descriptor | Symbol/Abbreviation | Relevance to Pharmacological Profile |
| Partition Coefficient | logP | Lipophilicity, membrane permeability, absorption, protein binding. nih.govnih.gov |
| Topological Polar Surface Area | TPSA | Drug transport properties, intestinal absorption, blood-brain barrier penetration. nih.gov |
| Molecular Weight | MW | Bioavailability, diffusion rates (often part of "Rule of Five" for drug-likeness). |
| Highest Occupied Molecular Orbital Energy | HOMO | Electron-donating capacity, chemical reactivity, metabolic stability. nih.gov |
| Lowest Unoccupied Molecular Orbital Energy | LUMO | Electron-accepting capacity, reactivity. nih.gov |
| Number of Hydrogen Bond Donors | HBD | Solubility, binding to biological targets. |
| Number of Hydrogen Bond Acceptors | HBA | Solubility, binding to biological targets. |
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation Pyrimidinamine-Based Scaffolds
The future development of 5-(Aminomethyl)-2-methoxypyrimidin-4-amine will likely involve the rational design and synthesis of novel scaffolds to enhance efficacy, selectivity, and pharmacokinetic properties. researchgate.net A key strategy in this endeavor is molecular hybridization, which involves combining the pyrimidinamine core with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel mechanisms of action. mdpi.com For instance, the integration of quinolone or pyridothienopyrimidine functionalities could be explored, given their documented biological activities. nih.govnih.gov
Another promising approach is the application of bioisosteric replacement, where certain functional groups of the parent molecule are substituted with other groups that have similar physical or chemical properties. This can lead to improved potency and reduced side effects. Structure-activity relationship (SAR) studies will be fundamental in guiding these modifications, providing insights into how different substituents on the pyrimidine (B1678525) ring influence biological activity. researchgate.net Furthermore, the deconstruction-reconstruction strategy offers an innovative route to diversify the pyrimidine core, enabling access to a wider range of heterocyclic analogues that would be challenging to synthesize through traditional methods. researchgate.net
| Strategy | Description | Potential Outcome |
| Molecular Hybridization | Combining the pyrimidinamine core with other pharmacophores. | Synergistic or novel mechanisms of action. |
| Bioisosteric Replacement | Substituting functional groups with bioisosteres. | Improved potency and reduced side effects. |
| Structure-Activity Relationship (SAR) Studies | Systematic modification to understand the impact of chemical structure on biological activity. | Rational design of more effective compounds. |
| Deconstruction-Reconstruction | Chemical transformation of the pyrimidine ring to create diverse heterocyclic analogues. | Access to novel chemical entities with unique properties. |
Exploration of Novel Biological Targets and Therapeutic Areas for Pyrimidinamine Derivatives
While pyrimidine derivatives have been extensively studied for their anticancer and antimicrobial properties, future research on this compound and its analogs should venture into novel biological targets and therapeutic areas. gsconlinepress.comresearchgate.net The diverse functionalities of the pyrimidine scaffold suggest its potential to interact with a wide range of biomolecules. gsconlinepress.com
Recent studies have highlighted the potential of pyrimidine derivatives to target metabolic enzymes such as carbonic anhydrases, acetylcholinesterase, and α-glycosidase, which are implicated in diseases like epilepsy, Alzheimer's, and diabetes. nih.gov Furthermore, the role of pyrimidine-based compounds as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), continues to be a fertile ground for cancer drug discovery. mdpi.com The exploration of epigenetic targets, such as Bromodomain and Extra-Terminal domain (BET) proteins like BRD4, presents another exciting frontier. mdpi.com Dual-target inhibitors, which can simultaneously modulate two different biological targets, are also an attractive strategy to overcome drug resistance and enhance therapeutic efficacy. mdpi.com
| Potential Therapeutic Area | Novel Biological Target(s) |
| Neurodegenerative Diseases | Acetylcholinesterase, Butyrylcholinesterase |
| Metabolic Disorders | Carbonic Anhydrases, α-Glycosidase, Aldose Reductase |
| Cancer | EGFR, CDKs, PLK1, FGFR3, Microtubules |
| Inflammatory Diseases | p38α MAP kinase, Salt-inducible kinases (SIKs) |
| Infectious Diseases | Fatty acid biosynthesis pathway in M. tuberculosis |
Advancements in Process Chemistry for Scalable Production of Pyrimidinamines
The translation of a promising compound from the laboratory to clinical application hinges on the development of efficient and scalable synthetic processes. nih.gov Future research in the process chemistry of this compound and its derivatives will need to focus on creating cost-effective, environmentally friendly, and high-yielding manufacturing methods.
The adoption of green chemistry principles is becoming increasingly important in pharmaceutical manufacturing. nih.gov This includes the use of less hazardous solvents, minimizing waste, and employing energy-efficient reaction conditions. Microwave-assisted synthesis has emerged as a valuable technique that can significantly accelerate reaction times, improve yields, and reduce the formation of byproducts. nih.gov Additionally, the development of one-pot, multi-component reactions, such as the Biginelli reaction, can streamline the synthesis of complex pyrimidine derivatives by reducing the number of intermediate purification steps. mdpi.com The implementation of catalytic methods, including palladium-catalyzed cross-coupling reactions, will also be crucial for introducing diverse functionalities onto the pyrimidine scaffold in a scalable manner. nih.gov
| Advancement | Description | Benefit |
| Green Chemistry | Use of environmentally benign solvents and reagents, waste reduction. | Reduced environmental impact and production costs. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate chemical reactions. | Faster reaction times, higher yields, and cleaner reactions. nih.gov |
| Multi-Component Reactions | Combining three or more reactants in a single step to form a complex product. | Increased efficiency and atom economy. |
| Catalytic Methods | Employing catalysts to facilitate reactions and introduce functional groups. | Greater synthetic versatility and scalability. |
Interdisciplinary Approaches Integrating Synthetic, Biological, and Computational Methodologies
The future of drug discovery and development for pyrimidinamine-based compounds lies in the seamless integration of multiple scientific disciplines. A holistic approach that combines synthetic chemistry, molecular and cellular biology, and computational modeling will be essential for accelerating the identification and optimization of new therapeutic agents.
Computational tools, such as molecular docking and molecular dynamics simulations, can play a pivotal role in the initial stages of drug design by predicting the binding interactions of novel pyrimidinamine derivatives with their biological targets. nih.gov This in silico screening can help prioritize compounds for synthesis, thereby saving time and resources. Quantitative Structure-Activity Relationship (QSAR) studies can further refine the understanding of how chemical structure correlates with biological activity, guiding the design of more potent molecules.
Following computational design and chemical synthesis, rigorous biological evaluation is necessary to determine the efficacy and mechanism of action of the new compounds. This involves a battery of in vitro assays, such as cell proliferation and enzyme inhibition assays, as well as in vivo studies in relevant animal models. nih.gov This iterative cycle of design, synthesis, and testing, fueled by interdisciplinary collaboration, will be the engine driving the next generation of pyrimidinamine-based therapeutics.
| Discipline | Contribution |
| Synthetic Chemistry | Design and synthesis of novel pyrimidinamine derivatives. |
| Molecular & Cellular Biology | In vitro and in vivo evaluation of biological activity and mechanism of action. |
| Computational Chemistry | Molecular modeling, virtual screening, and QSAR studies to guide drug design. |
Q & A
Basic Questions
Q. What synthetic routes are recommended for 5-(Aminomethyl)-2-methoxypyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : Catalytic amination of halogenated pyrimidine precursors (e.g., 4,6-dichloro-5-methoxypyrimidine) using ammonia or methylamine under controlled conditions (60–80°C, 12–24 hrs) is a common approach . For optimization, employ computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, followed by experimental validation with in situ monitoring (e.g., HPLC) .
- Key Parameters :
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 60–80°C | |
| Catalyst | Pd/C or Raney Ni | |
| Solvent | Ethanol/Water (3:1) |
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural Elucidation :
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., N–H⋯N hydrogen bonds) .
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methoxy vs. methyl groups) .
- Purity Assessment :
- HPLC-MS : Quantify impurities (e.g., unreacted intermediates) with a C18 column and acetonitrile/water gradient .
Q. What are the key structural features influencing the compound’s reactivity?
- The aminomethyl group at C5 enhances nucleophilicity, enabling substitution reactions (e.g., alkylation), while the methoxy group at C2 stabilizes the pyrimidine ring via electron donation, reducing susceptibility to oxidation .
Advanced Research Questions
Q. How can computational methods aid in understanding reaction mechanisms for synthesizing derivatives?
- Density Functional Theory (DFT) : Model transition states for amination or methoxylation steps to predict regioselectivity .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) to optimize yields .
- Example : ICReDD’s workflow integrates computation-experiment feedback loops to identify optimal conditions for pyrimidine functionalization .
Q. How can researchers address contradictions in reported biological activities of pyrimidine analogs?
- Comparative Assays : Test the compound against structurally similar derivatives (e.g., 5-[(4-Fluoroanilino)methyl]-6-methyl-N-aryl analogs) under standardized MIC (Minimum Inhibitory Concentration) protocols .
- Analytical Resolution : Use HPLC-MS/MS to verify compound purity, as impurities (e.g., unreacted 4-chlorophenyl intermediates) may skew bioactivity data .
Q. What strategies enable regioselective functionalization of the pyrimidine core?
- Directed Ortho-Metalation : Use a methoxy group as a directing agent for lithiation at C5, followed by trapping with electrophiles (e.g., formaldehyde for aminomethylation) .
- Cross-Coupling : Suzuki-Miyaura reactions at C4/C6 positions with aryl boronic acids, leveraging palladium catalysts .
Data Contradiction Analysis
Q. How to resolve discrepancies in synthetic yields reported across studies?
- Root Causes :
- Catalyst degradation (e.g., Pd/C deactivation in acidic conditions).
- Solvent polarity affecting intermediate stability.
- Resolution :
- Conduct Design of Experiments (DoE) to isolate critical variables (e.g., temperature, solvent ratio).
- Validate with in situ IR spectroscopy to monitor reaction progress .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
